
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as Diflapolin, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as pyrazoles, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to inhibit the activity of a protein known as glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer.
実験室実験の利点と制限
One advantage of using 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is its potential toxicity to normal cells, which can limit its therapeutic potential.
将来の方向性
There are many potential future directions for research on 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is the development of more effective and less toxic formulations of this compound for use in cancer treatment. Another area of interest is the identification of other signaling pathways and enzymes that are targeted by 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, which could lead to the development of new cancer treatments. Finally, research could focus on the use of 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in combination with other existing cancer treatments to improve their effectiveness.
合成法
The synthesis of 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with difluoromethylpyrazole in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with a base such as sodium hydroxide to form 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 1-(4-Amino-2-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been found to inhibit the growth of cancer stem cells, which are believed to be responsible for the recurrence of cancer after treatment.
特性
IUPAC Name |
1-(4-amino-2-chlorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O2/c12-7-3-5(15)1-2-8(7)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAUCVUKUASUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


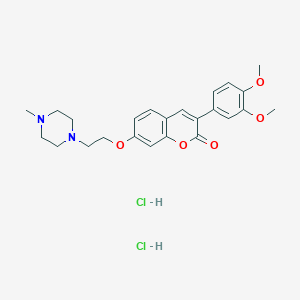
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)
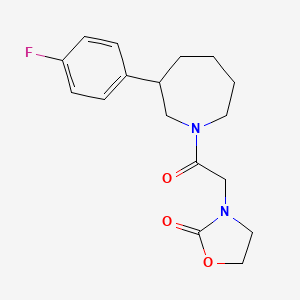
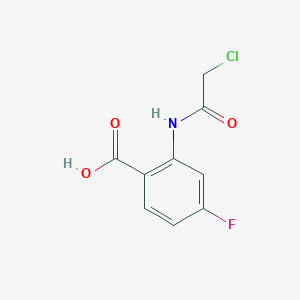
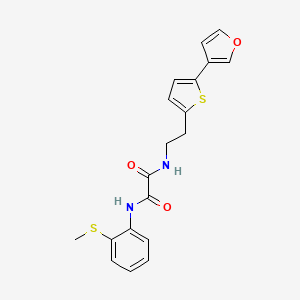
![2-{[(3,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2613811.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)
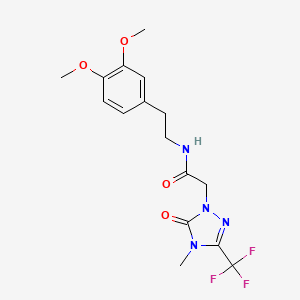
![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

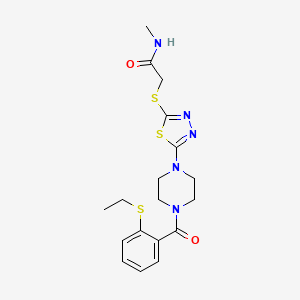
![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)